molecular formula C13H18ClNO B038871 4-chloro-N-(2,4,6-trimethylphenyl)butanamide CAS No. 121513-35-7

4-chloro-N-(2,4,6-trimethylphenyl)butanamide

Cat. No.: B038871
CAS No.: 121513-35-7
M. Wt: 239.74 g/mol
InChI Key: JLSHBNHLTMDYRK-UHFFFAOYSA-N
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Description

4-chloro-N-(2,4,6-trimethylphenyl)butanamide is a chemical compound with the molecular formula C13H18ClNO and a molecular weight of 239.74 g/mol . It is also known by its IUPAC name, 4-chloro-N-mesitylbutanamide . This compound is characterized by the presence of a chloro group, a butanamide backbone, and a mesityl group (2,4,6-trimethylphenyl) attached to the nitrogen atom.

Preparation Methods

The synthesis of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide typically involves the reaction of 4-chlorobutyryl chloride with 2,4,6-trimethylaniline under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-chloro-N-(2,4,6-trimethylphenyl)butanamide can undergo various chemical reactions, including:

Scientific Research Applications

4-chloro-N-(2,4,6-trimethylphenyl)butanamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide is not well-documented. based on its structure, it may interact with biological molecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific molecular targets and pathways involved would depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-(2,4,6-trimethylphenyl)butanamide include:

These compounds share similar structural features but differ in their chemical and physical properties, leading to variations in their reactivity and applications.

Properties

IUPAC Name

4-chloro-N-(2,4,6-trimethylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-9-7-10(2)13(11(3)8-9)15-12(16)5-4-6-14/h7-8H,4-6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSHBNHLTMDYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCCCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395318
Record name 4-Chloro-N-(2,4,6-trimethylphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121513-35-7
Record name 4-Chloro-N-(2,4,6-trimethylphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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